
Tyrphostin AG 835
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Basic Information
- IUPAC Name : (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
- Molecular Formula : C18H16N2O3
- Molecular Weight : 312.33 g/mol
Structure
The compound features a cyano group and a phenolic moiety, which are significant for its biological activity. The presence of the 3,4-dihydroxyphenyl group suggests potential antioxidant properties that may contribute to its therapeutic effects.
Antioxidant Activity
Research indicates that compounds similar to (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in various diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have shown that such compounds can scavenge free radicals effectively, thereby reducing cellular damage and inflammation .
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. It has been noted for its ability to inhibit the proliferation of cancer cells through various mechanisms:
- Induction of apoptosis in tumor cells.
- Inhibition of specific kinases involved in cancer progression.
Research has demonstrated that derivatives of this compound can exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
Anti-inflammatory Effects
The compound's structural features suggest it may modulate inflammatory pathways. Preliminary studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a basis for its use in treating inflammatory conditions .
Neuroprotective Effects
Given the antioxidant properties associated with this compound, it has been explored for neuroprotective applications. Research indicates that it may protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents . This property is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.
Case Study 1: Antioxidant Activity Assessment
A study conducted by researchers at Virginia Commonwealth University evaluated the antioxidant capacity of several phenolic compounds, including derivatives of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide. The findings revealed that these compounds significantly reduced oxidative stress markers in vitro, suggesting their potential utility in preventing oxidative damage-related diseases .
Case Study 2: Anticancer Mechanisms
In a clinical trial involving various cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. The results indicated a marked decrease in cell viability and an increase in apoptotic markers when treated with the compound compared to controls. This study highlights the potential of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide as a candidate for cancer therapy .
Mecanismo De Acción
Tyrphostin AG 835 ejerce sus efectos inhibiendo la actividad de las protein-tirosina quinasas, particularmente la cinasa del receptor del factor de crecimiento epidérmico (EGFR). Se une al sitio de unión al ATP de la cinasa, impidiendo la fosforilación de los residuos de tirosina en las proteínas diana. Esta inhibición interrumpe las vías de señalización descendentes que son esenciales para la proliferación y supervivencia celular, convirtiéndolo en un posible agente anticancerígeno .
Análisis Bioquímico
Biochemical Properties
Tyrphostin AG 835 has been shown to inhibit EGFR kinase activity . The inhibition of this enzyme is crucial as it plays a significant role in cell proliferation and survival, making it a target for cancer therapies . The compound interacts with EGFR by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit cell survival. Specifically, it has demonstrated inhibitory effects on CALO, INBL, and HeLa cells, with EC50 values of 3.12, 12.5, and 12.5 µM respectively . This suggests that this compound can influence cell function by modulating cell survival pathways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with EGFR kinase. By binding to the active site of this enzyme, this compound prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity . This can lead to changes in gene expression and cellular signaling pathways, contributing to its observed effects on cell survival .
Temporal Effects in Laboratory Settings
It has been suggested that this compound is a fast-reversible, non-ATP competitive inhibitor , indicating that its effects may be reversible over time.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Tyrphostin AG 835 se puede sintetizar mediante un proceso de varios pasos. Una ruta sintética común implica la condensación de 3,4-dihidroxibenzaldehído con cianoacetamida en presencia de una base para formar el producto intermedio. Este intermedio se hace reaccionar entonces con (S)-α-metilbencilamina para producir this compound .
Métodos de producción industrial
Aunque los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implica optimizar la ruta sintética para la producción a gran escala. Esto incluye asegurar un alto rendimiento y pureza del producto final, así como la implementación de técnicas de purificación eficientes como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
Tyrphostin AG 835 experimenta diversas reacciones químicas, entre ellas:
Oxidación: Los grupos hidroxilo del anillo aromático se pueden oxidar para formar quinonas.
Reducción: El grupo ciano se puede reducir a una amina.
Sustitución: Los grupos hidroxilo pueden sufrir reacciones de sustitución con diversos electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio o el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar electrófilos como los haluros de alquilo o los cloruros de acilo en condiciones básicas.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Derivados alquilados o acilados.
Comparación Con Compuestos Similares
Compuestos similares
Tyrphostin AG 538: Otro inhibidor de las protein-tirosina quinasas con efectos inhibitorios similares sobre la cinasa EGFR.
Tyrphostin AG 490:
Singularidad
Su estructura, que incluye un grupo ciano y grupos hidroxilo en el anillo aromático, contribuye a su reactividad química y actividad biológica distintivas .
Actividad Biológica
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide, also known as a derivative of entacapone, has garnered attention in recent years for its potential biological activities. This compound exhibits various pharmacological properties, including antiviral and anti-inflammatory effects. Below is a comprehensive overview of its biological activity supported by research findings and data tables.
- Molecular Formula : C18H16N2O3
- Molecular Weight : 304.33 g/mol
- CAS Number : 133550-37-5
1. Antiviral Activity
Research indicates that (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide has demonstrated significant antiviral properties, particularly against the H1N1 influenza virus. The compound acts by inhibiting viral replication and preventing the spread of the virus within infected cells.
Study Findings :
- In vitro studies showed that the compound effectively reduced viral titers in infected cell lines.
- The mechanism of action involves interference with viral protein synthesis and assembly.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
Mechanism of Action :
- It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- The compound may also downregulate the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Data Table: Summary of Biological Activities
Case Study 1: Antiviral Efficacy Against H1N1
A study conducted on various derivatives of entacapone found that (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide exhibited a notable reduction in H1N1 viral load in vitro. The study utilized MDCK cells to assess viral replication post-treatment with varying concentrations of the compound.
Case Study 2: Anti-inflammatory Response
In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in inflammatory markers. The study highlighted the potential for this compound to serve as a therapeutic agent in managing inflammatory diseases.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQVUWXNOJOSJ-DGGAMASNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017645 | |
Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-37-5 | |
Record name | Tyrphostin AG 835 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tyrphostin AG 835 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.